molecular formula C21H24N2O3 B2717372 N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide CAS No. 941979-50-6

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide

Cat. No.: B2717372
CAS No.: 941979-50-6
M. Wt: 352.434
InChI Key: NNGIGRKBPNLTNP-UHFFFAOYSA-N
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Description

The compound N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide features a central phenyl ring substituted at position 4 with a methyl group and at position 3 with a 2-oxopiperidin-1-yl moiety. The acetamide linker connects this phenyl ring to a 2-methylphenoxy group. The molecule contains hydrogen bond donors (amide NH) and acceptors (carbonyl oxygen, piperidinone oxygen), which may facilitate interactions with target proteins .

Properties

IUPAC Name

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-15-10-11-17(13-18(15)23-12-6-5-9-21(23)25)22-20(24)14-26-19-8-4-3-7-16(19)2/h3-4,7-8,10-11,13H,5-6,9,12,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGIGRKBPNLTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2C)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Tolyl Group: This step involves the reaction of the piperidinone intermediate with a tolyl halide in the presence of a base to form the tolyloxy derivative.

    Acetamide Formation: The final step involves the reaction of the tolyloxy intermediate with an acetamide derivative under suitable conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the piperidinone ring, converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products:

    Oxidation Products: Various oxidized derivatives of the piperidinone ring.

    Reduction Products: Hydroxylated derivatives of the piperidinone ring.

    Substitution Products: Functionalized aromatic derivatives with different substituents.

Scientific Research Applications

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and mechanical properties.

    Biological Studies: It can be used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: The compound may find use in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

ZINC33268577 (3-bromo-N-[4-methyl-3-[(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl]benzamide) Structural Differences: Replaces the 2-oxopiperidinyl group with a pyridopyrimidinone system and substitutes the 2-methylphenoxy with a bromobenzamide.

ZINC1162830 (2-(2-chlorophenoxy)-N-[3-(1,3-dioxo-2-phenylisoindol-5-yl)oxyphenyl]acetamide) Structural Differences: Features a chloro-substituted phenoxy group and an isoindole-dione system instead of the oxopiperidinyl group.

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide Structural Differences: Substitutes the 4-methyl group with methoxy and replaces the 2-methylphenoxy with a 3-methylphenyl group.

2-(2-Chlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide Structural Differences: Replaces the 2-oxopiperidinyl group with a coumarin (chromen-2-one) system and substitutes the methylphenoxy with chlorophenoxy. Functional Implications: The coumarin system introduces fluorescence properties, useful in imaging studies, while chlorine may enhance binding via halogen interactions .

Physicochemical Properties
Compound H-Bond Donors H-Bond Acceptors Rotatable Bonds Molecular Weight (g/mol) Key Substituents
Target Compound 1 5 ~6 ~380 2-methylphenoxy, 2-oxopiperidinyl
ZINC33268577 1 5 5 ~500 Bromobenzamide, pyridopyrimidinone
ZINC1162830 1 5 7 ~450 Chlorophenoxy, isoindole-dione
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-... 1 5 ~6 ~352 Methoxy, 3-methylphenyl
2-(2-Chlorophenoxy)-... 1 4 ~5 ~400 Chlorophenoxy, coumarin
  • Hydrogen Bonding: Similar H-bond donor/acceptor counts across analogs suggest comparable solubility and target interactions.
  • Substituent Effects : Methyl groups (target compound) enhance lipophilicity, while halogens (Cl, Br) or polar groups (methoxy) modulate electronic properties and solubility .

Biological Activity

Chemical Structure and Properties

The chemical structure of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide can be described as follows:

  • Molecular Formula : C20H22N2O3
  • IUPAC Name : this compound

This compound features a piperidinyl moiety, which is often associated with various pharmacological effects. The presence of both methyl and phenoxy groups may influence its interaction with biological targets.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The oxopiperidinyl group may enhance binding affinity to certain targets, potentially modulating their activity.

Research indicates that compounds with similar structures often exhibit:

  • Antineoplastic Activity : Compounds featuring piperidine derivatives are frequently studied for their potential to inhibit cancer cell proliferation.
  • Anti-inflammatory Properties : Many phenoxyacetic acid derivatives demonstrate anti-inflammatory effects, which may be relevant for therapeutic applications.

In Vitro Studies

In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines through the activation of pathways involving p53, a critical regulator of the cell cycle and apoptosis. For instance, compounds that activate p53 have been linked to increased expression of pro-apoptotic genes, leading to reduced viability in tumor cells .

In Vivo Studies

Preliminary in vivo studies suggest that this compound may exhibit promising results against various tumor models. The compound's pharmacokinetic properties, including absorption and distribution, are crucial for its efficacy in vivo.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of similar compounds revealed that derivatives with oxopiperidine structures showed significant inhibition of tumor growth in murine models. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory potential of phenoxyacetic acid derivatives. The results indicated a marked reduction in inflammatory markers in animal models treated with related compounds, suggesting a role for this compound in managing inflammatory diseases .

Comparative Analysis

Compound NameBiological ActivityMechanism
This compoundAnticancer, Anti-inflammatoryApoptosis induction, Inhibition of inflammatory pathways
7-O-[4-methyl piperazine-1-(2-acetyl)]-2H-1-benzopyran-2-oneAntifilarialMacro and microfilaricidal action
1-(4-methoxyphenyl)-6-(4-(5-methyl-2-oxopiperidin-1-yl)phenyl)-7Potential anticancerInduction of apoptosis

Q & A

Q. What are the common synthetic routes for preparing N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide, and what critical steps ensure successful synthesis?

Synthesis typically involves multi-step reactions, including:

  • Substitution reactions under alkaline conditions to introduce functional groups (e.g., piperidinyl or phenoxy moieties) .
  • Condensation reactions using coupling agents (e.g., DCC or EDCI) to form acetamide bonds .
  • Reductive amination for introducing the 2-oxopiperidinyl group, requiring precise pH and temperature control .
    Key steps : Intermediate purification via column chromatography and monitoring with TLC to avoid side products .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of analytical techniques:

  • NMR spectroscopy (¹H and ¹³C) to verify substituent positions and aromatic ring functionalization .
  • Mass spectrometry (MS) for molecular weight confirmation and detection of isotopic patterns (e.g., chlorine or fluorine) .
  • Infrared (IR) spectroscopy to identify carbonyl (C=O) and amide (N-H) stretches .

Q. What in vitro assays are suitable for initial screening of biological activity?

  • Cell viability assays (e.g., MTT or SRB) to assess cytotoxic effects against cancer cell lines .
  • Antimicrobial susceptibility testing using broth microdilution to determine MIC values .
  • Enzyme inhibition assays (e.g., fluorescence-based) to evaluate interactions with kinases or proteases .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production while maintaining purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency but require rigorous post-reaction removal .
  • Catalyst optimization : Transition metal catalysts (e.g., Pd/C for hydrogenation) improve step efficiency .
  • Process analytical technology (PAT) : Real-time monitoring via HPLC ensures intermediate purity and minimizes batch failures .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Standardize assay conditions : Control variables like serum concentration, cell passage number, and incubation time .
  • Impurity profiling : Use LC-MS to rule out byproducts interfering with activity .
  • Dose-response validation : Repeat assays with independent compound batches to confirm reproducibility .

Q. How can researchers investigate the compound’s mechanism of action at the molecular level?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to target proteins .
  • Molecular docking simulations : Predict binding modes using software like AutoDock or Schrödinger .
  • CRISPR-Cas9 knockout models : Validate target engagement by observing activity loss in gene-edited cell lines .

Q. What methodologies validate the compound’s pharmacokinetic properties in preclinical models?

  • In vitro ADME assays :
    • Microsomal stability tests (human/rodent liver microsomes) to assess metabolic half-life .
    • Caco-2 permeability assays to predict oral bioavailability .
  • In vivo studies : Radiolabel the compound (e.g., ¹⁴C) for tissue distribution profiling in rodent models .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

  • Systematic substituent variation : Modify the 2-methylphenoxy or piperidinyl groups to assess steric/electronic effects .
  • Pharmacophore modeling : Identify critical binding motifs using software like MOE or Discovery Studio .
  • Fragment-based screening : Test truncated analogs to isolate bioactive moieties .

Methodological Notes for Data Interpretation

  • Contradictory bioactivity results : Cross-validate findings using orthogonal assays (e.g., functional vs. binding assays) .
  • Spectral anomalies in characterization : Compare experimental NMR/MS data with computational predictions (e.g., ACD/Labs or ChemDraw) .
  • Scale-up challenges : Use DOE (Design of Experiments) to optimize reaction parameters (e.g., temperature, stoichiometry) .

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